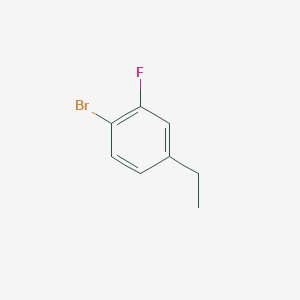1-Bromo-4-ethyl-2-fluorobenzene
CAS No.: 928304-44-3
Cat. No.: VC3302388
Molecular Formula: C8H8BrF
Molecular Weight: 203.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 928304-44-3 |
|---|---|
| Molecular Formula | C8H8BrF |
| Molecular Weight | 203.05 g/mol |
| IUPAC Name | 1-bromo-4-ethyl-2-fluorobenzene |
| Standard InChI | InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | GTBMBEKUGNUTLQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)Br)F |
| Canonical SMILES | CCC1=CC(=C(C=C1)Br)F |
Introduction
Chemical Identity and Properties
Basic Information
1-Bromo-4-ethyl-2-fluorobenzene is an aromatic organic compound with halogen substituents. It contains a benzene ring with three distinct functional groups: a bromine atom, an ethyl group, and a fluorine atom, each positioned at specific locations on the ring. The presence of these functional groups confers unique chemical and physical properties to the compound, making it useful in various synthetic applications and research contexts. The compound exists as a liquid at room temperature and requires special storage conditions to maintain its stability and purity.
Nomenclature and Structural Information
Naming Conventions
The compound's IUPAC name is 1-bromo-4-ethyl-2-fluorobenzene, which systematically describes the positions of the three substituents on the benzene ring. The numbering of the positions follows IUPAC rules, with the substituents arranged in alphabetical order (bromo, ethyl, fluoro) while assigning the lowest possible position numbers. This specific arrangement of substituents distinguishes this compound from similar structures that might have different substitution patterns.
It's worth noting that variations in naming conventions may exist in different contexts, particularly when different positional numbering systems are used. The consistent identification of this compound relies on using the established CAS number (928304-44-3) and molecular formula (C8H8BrF) as definitive identifiers.
Structural Features
The structure of 1-Bromo-4-ethyl-2-fluorobenzene consists of a benzene ring with three substituents:
-
A bromine atom at position 1
-
A fluorine atom at position 2
-
An ethyl group (CH3CH2-) at position 4
This arrangement creates a specific electronic distribution around the aromatic ring, influencing the compound's reactivity patterns. The bromine atom introduces a potential reaction site for metal-catalyzed coupling reactions and other transformations. The fluorine atom contributes to the molecule's electronic properties by its high electronegativity, while the ethyl group provides a site for potential alkyl group modifications.
The molecular structure demonstrates the chemical versatility of halogenated aromatic compounds, with each substituent offering potential for different chemical transformations. This structural diversity makes 1-Bromo-4-ethyl-2-fluorobenzene valuable as a building block in organic synthesis.
Applications and Uses
Pharmaceutical and Research Applications
In the pharmaceutical sector, 1-Bromo-4-ethyl-2-fluorobenzene is primarily utilized as a medical intermediate . Halogenated benzene derivatives like this compound often serve as precursors in the synthesis of biologically active compounds, including potential drug candidates. The presence of fluorine in pharmaceutical compounds has become increasingly important due to its ability to enhance metabolic stability, bioavailability, and binding affinity to target proteins.
Research applications for this compound may include its use as a building block for creating libraries of compounds for structure-activity relationship studies. The specific arrangement of substituents provides a template that can be modified to explore the effects of structural changes on biological activity or material properties. This type of research is fundamental to the discovery and development of new pharmaceutical agents and specialty chemicals.
Chemical Reactivity
Reaction Patterns
The chemical reactivity of 1-Bromo-4-ethyl-2-fluorobenzene is characterized by the presence of its three functional groups. Each substituent contributes distinct reactivity patterns:
-
The bromine atom, being a good leaving group, facilitates various metal-catalyzed coupling reactions (Suzuki, Negishi, Stille) and can undergo nucleophilic aromatic substitution under appropriate conditions.
-
The fluorine atom typically remains intact during many transformations due to the strength of the carbon-fluorine bond, but can participate in directed metalation reactions or serve as a directing group for certain transformations.
-
The ethyl group can undergo oxidation, deprotonation, or serve as a site for further functionalization through radical reactions.
The specific arrangement of these substituents on the benzene ring creates a unique electronic environment that influences regioselectivity in further reactions. This makes the compound valuable for specific synthetic pathways where the precise position of functional groups is critical.
Comparison with Similar Compounds
1-Bromo-4-ethyl-2-fluorobenzene belongs to a family of halogenated benzene derivatives with similar structures but distinct properties. Similar compounds include 4-Bromo-2-ethyl-1-fluorobenzene (which may be the same compound with different positional numbering) and 1-bromo-3-chloro-4-ethyl-2-fluorobenzene (which contains an additional chlorine atom) .
These structural differences, though sometimes subtle, can significantly impact chemical reactivity, physical properties, and potential applications. For instance, the additional chlorine atom in 1-bromo-3-chloro-4-ethyl-2-fluorobenzene would alter its electronic properties and provide an additional site for potential chemical transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume